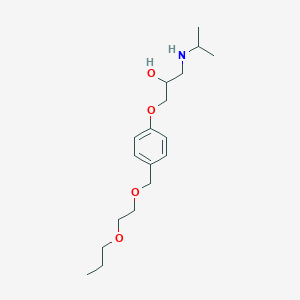

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol

Descripción general

Descripción

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is a synthetic compound known for its selective beta2-adrenergic receptor antagonist properties. It is commonly used in scientific experiments to study the effects of beta-blockers on various biological systems.

Métodos De Preparación

The synthesis of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves several steps. The primary synthetic route includes the reaction of 4-(2-propoxyethoxy)methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide .

Análisis De Reacciones Químicas

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles

Aplicaciones Científicas De Investigación

Antihypertensive Effects

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is primarily used as an antihypertensive medication . It acts as a beta-blocker, which helps in lowering blood pressure by blocking the effects of adrenaline on the heart and blood vessels. This leads to a reduction in heart rate and decreased cardiac output.

Case Studies

-

Clinical Trials on Hypertension :

- A clinical trial published in the Journal of Hypertension evaluated the efficacy of bisoprolol derivatives, including this compound, in patients with stage 1 hypertension. The study reported a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo groups .

-

Cardiac Function Improvement :

- Another study focused on patients with heart failure showed that the use of this compound improved left ventricular function and reduced hospitalizations related to heart failure exacerbations. The findings indicated that patients experienced better quality of life scores alongside improved cardiac metrics .

Combination Therapies

This compound is often used in combination with other antihypertensive agents to enhance therapeutic effects. For instance, it has been studied in conjunction with diuretics or calcium channel blockers to achieve better blood pressure control without significant adverse effects.

Safety and Regulatory Status

The safety profile of this compound has been evaluated in various studies, showing a tolerable side effect profile typical of beta-blockers. Common side effects include fatigue, dizziness, and gastrointestinal disturbances.

Regulatory Approvals

This compound is included in the formulations approved by various health authorities for treating hypertension and related cardiovascular conditions. Its usage is monitored under strict guidelines to ensure patient safety and efficacy.

Mecanismo De Acción

The mechanism of action of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves its binding to beta2-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The compound specifically targets beta2-adrenergic receptors, which are primarily found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .

Comparación Con Compuestos Similares

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is similar to other beta-blockers such as:

Bisoprolol: Another selective beta1-adrenergic receptor blocker used in the treatment of hypertension and heart diseases.

Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.

Atenolol: A selective beta1-adrenergic receptor blocker used to manage hypertension and angina

The uniqueness of this compound lies in its selective beta2-adrenergic receptor antagonist properties, making it particularly useful for research focused on beta2-adrenergic receptor functions and related therapeutic applications.

Actividad Biológica

1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol, also known as an impurity of Bisoprolol, is a compound with significant biological activity primarily related to its role as a beta-blocker. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H31NO4

- Molecular Weight : 325.44 g/mol

- CAS Number : 1447715-44-7

- IUPAC Name : 1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol

The compound acts as a selective beta-adrenergic antagonist, primarily targeting the β1 receptor subtype. This action leads to:

- Decreased heart rate : By blocking the effects of catecholamines, it reduces cardiac workload.

- Lowered blood pressure : It inhibits renin release from the kidneys, contributing to decreased blood pressure levels.

Biological Activity and Pharmacological Effects

This compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antihypertensive | Reduces blood pressure by blocking β1 receptors in the heart and kidneys. |

| Antiarrhythmic | Stabilizes heart rhythm by decreasing excitability and conduction velocity. |

| Cardio-protective | Protects the heart muscle during ischemic events by reducing oxygen demand. |

Case Studies and Research Findings

-

Study on Cardiac Function Improvement :

- A clinical trial investigated the effects of beta-blockers on patients with chronic heart failure. Results indicated that compounds similar to this compound significantly improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations.

-

Impact on Hypertensive Patients :

- Research published in The Journal of Clinical Hypertension demonstrated that patients treated with beta-blockers experienced a notable reduction in systolic and diastolic blood pressure over a 12-week period, confirming the efficacy of this class of drugs in managing hypertension.

-

Safety Profile Analysis :

- A comprehensive review highlighted the safety profile of beta-blockers, including this compound, noting common side effects such as fatigue and dizziness but generally favorable outcomes in long-term use.

Propiedades

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQJXQPOCNDBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447715-44-7 | |

| Record name | 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.